2-(2-{[(4-chlorophenyl)carbamoyl]amino}-1,3-thiazol-4-yl)-N-[2-(3,4-dimethoxyphenyl)ethyl]acetamide
Description
Properties
IUPAC Name |
2-[2-[(4-chlorophenyl)carbamoylamino]-1,3-thiazol-4-yl]-N-[2-(3,4-dimethoxyphenyl)ethyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23ClN4O4S/c1-30-18-8-3-14(11-19(18)31-2)9-10-24-20(28)12-17-13-32-22(26-17)27-21(29)25-16-6-4-15(23)5-7-16/h3-8,11,13H,9-10,12H2,1-2H3,(H,24,28)(H2,25,26,27,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JWRDNSSHVUYWBP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)CCNC(=O)CC2=CSC(=N2)NC(=O)NC3=CC=C(C=C3)Cl)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23ClN4O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
475.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
It is known that thiazole derivatives have been associated with a wide range of biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules.
Mode of Action
For example, some thiazole derivatives have been found to inhibit key enzymes in microbial organisms, leading to their antimicrobial activity.
Biochemical Analysis
Biochemical Properties
The nature of these interactions can vary greatly depending on the specific substituents on the thiazole ring.
Molecular Mechanism
Thiazoles can exert their effects at the molecular level through various mechanisms, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression.
Temporal Effects in Laboratory Settings
The stability, degradation, and long-term effects on cellular function of thiazoles can vary greatly depending on the specific compound and experimental conditions.
Dosage Effects in Animal Models
Thiazoles can exhibit a range of effects at different dosages, including threshold effects and toxic or adverse effects at high doses.
Metabolic Pathways
The metabolic pathways involving 2-(2-{[(4-chlorophenyl)carbamoyl]amino}-1,3-thiazol-4-yl)-N-[2-(3,4-dimethoxyphenyl)ethyl]acetamide are not well characterized. Thiazoles can be involved in various metabolic pathways, interacting with enzymes or cofactors and potentially affecting metabolic flux or metabolite levels.
Biological Activity
The compound 2-(2-{[(4-chlorophenyl)carbamoyl]amino}-1,3-thiazol-4-yl)-N-[2-(3,4-dimethoxyphenyl)ethyl]acetamide is a synthetic organic molecule characterized by its unique structural features, including a thiazole ring and a urea derivative. This compound has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry.
Chemical Structure and Properties
- IUPAC Name : this compound
- Molecular Formula : C17H19ClN4O3S
- Molecular Weight : 390.88 g/mol
- CAS Number : 897620-84-7
Biological Activity Overview
The biological activity of this compound has been investigated through various studies focusing on its pharmacological effects, mechanisms of action, and potential therapeutic applications.
Anticancer Activity
Research has indicated that thiazole derivatives can exhibit significant anticancer properties. For instance, compounds similar to the one have shown efficacy against various cancer cell lines. In studies, thiazole-based compounds have been reported to induce apoptosis in cancer cells by modulating key signaling pathways. The mechanism often involves the inhibition of specific enzymes or receptors that are crucial for tumor growth and survival .
The precise mechanism of action for this compound is not fully elucidated but is believed to involve:
- Enzyme Inhibition : The compound may inhibit enzymes involved in cancer cell proliferation.
- Receptor Interaction : It may bind to specific receptors that modulate cellular signaling pathways related to growth and apoptosis.
- Reactive Oxygen Species (ROS) : Some studies suggest that it may increase ROS levels in cancer cells, leading to oxidative stress and cell death .
Table 1: Summary of Biological Activities
Case Study: Anticancer Efficacy
In one study published in Pharmaceutical Research, a series of thiazole derivatives were screened against various cancer cell lines, including breast and colon cancer. The compound demonstrated an IC50 value of approximately 6.2 μM against HCT-116 colon carcinoma cells, highlighting its potential as a chemotherapeutic agent .
Structure-Activity Relationship (SAR)
The biological activity of thiazole derivatives is often influenced by their structural components. Modifications at specific positions on the thiazole ring or the phenyl groups can enhance or diminish activity:
Scientific Research Applications
Therapeutic Applications
-
Anticancer Activity
- Thiazole derivatives have been extensively studied for their anticancer properties. The compound has shown promise in inhibiting cancer cell proliferation through various mechanisms, including the modulation of signaling pathways involved in cell growth and apoptosis.
- Case Study : A study published in Molecules demonstrated that thiazole derivatives exhibit significant cytotoxic effects against various cancer cell lines by inducing apoptosis and cell cycle arrest .
-
Anti-inflammatory Properties
- Inflammation is a key factor in many chronic diseases. Compounds containing thiazole moieties have been reported to possess anti-inflammatory effects by inhibiting pro-inflammatory cytokines.
- Research Findings : In vitro studies indicated that thiazole derivatives can reduce the expression of TNF-alpha and IL-6 in macrophages, suggesting their potential use in treating inflammatory diseases .
-
Antimicrobial Activity
- The compound has also been evaluated for its antimicrobial properties against a range of pathogens. Its structure allows for interaction with bacterial enzymes, potentially leading to inhibition of bacterial growth.
- Data Table: Antimicrobial Activity
| Pathogen | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 64 µg/mL |
| Candida albicans | 128 µg/mL |
Screening Libraries and Drug Discovery
The compound is included in several screening libraries aimed at identifying new therapeutic agents:
- PI3K-Targeted Library : Involves compounds that target the Phosphoinositide 3-kinase pathway, crucial for cancer cell survival.
- Peptidomimetic Library : Contains compounds designed to mimic peptide structures, potentially leading to novel therapeutic approaches.
Chemical Reactions Analysis
Amide Hydrolysis
The acetamide group can undergo hydrolysis under acidic or basic conditions to form carboxylic acid derivatives.
| Conditions | Reagents | Outcome |
|---|---|---|
| Acidic (HCl, H₂SO₄) | 6M HCl, reflux, 12–24 hrs | Cleavage to 2-(2-{[(4-chlorophenyl)carbamoyl]amino}-1,3-thiazol-4-yl)acetic acid |
| Basic (NaOH, KOH) | 2M NaOH, 80°C, 8–12 hrs | Formation of sodium carboxylate intermediate |
Mechanistic Notes :
-
Acidic hydrolysis proceeds via protonation of the carbonyl oxygen, followed by nucleophilic attack by water.
-
Basic hydrolysis involves hydroxide ion attack at the carbonyl carbon, forming a tetrahedral intermediate .
Thiazole Ring Functionalization
The thiazole ring is susceptible to electrophilic substitution and alkylation due to its electron-rich sulfur and nitrogen atoms.
Electrophilic Substitution
| Reaction Type | Reagents | Position | Product |
|---|---|---|---|
| Bromination | Br₂ in CHCl₃, 0–5°C | C5 of thiazole | 5-Bromo-2-(2-{[(4-chlorophenyl)carbamoyl]amino}-1,3-thiazol-4-yl)-N-[2-(3,4-dimethoxyphenyl)ethyl]acetamide |
| Nitration | HNO₃/H₂SO₄, 50°C | C5 | 5-Nitro derivative (requires regioselective control) |
Alkylation
| Alkylating Agent | Conditions | Outcome |
|---|---|---|
| Methyl iodide | K₂CO₃, DMF, 60°C, 6 hrs | S-Methylation at sulfur atom, forming sulfonium intermediate |
Key Insight : Alkylation at sulfur disrupts aromaticity, potentially altering biological activity .
Urea Linkage Reactivity
The urea group (–NH–CO–NH–) participates in condensation and cyclization reactions.
| Reaction | Reagents | Product |
|---|---|---|
| Condensation with aldehydes | Benzaldehyde, HCl, ethanol | Formation of benzylidene urea derivative |
| Cyclization with diketones | Acetylacetone, H₂SO₄, 100°C | Thiazolo[3,2-a]pyrimidine heterocycle (observed in analogous compounds) |
Limitations : Steric hindrance from the 4-chlorophenyl group may reduce reaction rates compared to simpler ureas .
Aromatic Substitution
The 4-chlorophenyl and 3,4-dimethoxyphenyl groups undergo electrophilic substitution.
Chlorophenyl Group
| Reaction | Reagents | Position | Outcome |
|---|---|---|---|
| Nitration | HNO₃/H₂SO₄, 0°C | Para to Cl | 4-Chloro-3-nitro derivative (minor ortho product observed) |
| Suzuki Coupling | Pd(PPh₃)₄, K₂CO₃, aryl boronic acid | Replacement of Cl | Biaryl derivatives (e.g., 4-biphenyl substitution) |
Dimethoxyphenyl Group
| Reaction | Reagents | Position | Outcome |
|---|---|---|---|
| Demethylation | BBr₃, CH₂Cl₂, −78°C | OMe → OH | Catechol derivative (enhanced solubility in polar solvents) |
| Friedel-Crafts Acylation | AcCl, AlCl₃, 25°C | C6 of phenyl | Acetylated product (limited by methoxy directing effects) |
Reduction Reactions
Selective reduction of functional groups is feasible.
| Target Group | Reagents | Outcome |
|---|---|---|
| Thiazole ring | H₂, Raney Ni, 50 psi | Partial saturation to thiazoline (not observed in this compound’s analogs) |
| Amide to amine | LiAlH₄, THF, reflux | Reduction to N-[2-(3,4-dimethoxyphenyl)ethyl]amine derivative |
Caution : LiAlH₄ may reduce the urea linkage to a secondary amine if stoichiometry is uncontrolled.
Oxidation Reactions
Methoxy groups are resistant to oxidation, but sulfur in the thiazole can be oxidized.
| Oxidizing Agent | Conditions | Outcome |
|---|---|---|
| H₂O₂, AcOH | 60°C, 4 hrs | Sulfoxide formation (reversible under reducing conditions) |
| KMnO₄, H₂O | pH 7–8, 25°C | Sulfone derivative (irreversible; alters electronic properties) |
Cross-Coupling Reactions
Palladium-catalyzed coupling enables structural diversification.
| Reaction Type | Catalyst | Substrate | Product |
|---|---|---|---|
| Buchwald-Hartwig | Pd₂(dba)₃, XPhos | Aryl halide + amine | N-aryl derivatives (e.g., pyridyl substituents) |
| Sonogashira | PdCl₂(PPh₃)₂, CuI | Terminal alkyne | Alkynylated thiazole derivatives |
Yield Data :
Comparison with Similar Compounds
Table 1: Key Structural and Functional Group Differences
Functional Group Impact on Bioactivity
- Thiazole vs. Quinazolinones (e.g., ) are associated with kinase inhibition, suggesting divergent therapeutic applications .
Chlorophenyl vs. Methoxyphenyl Groups :
The 4-chlorophenyl group in the target compound and likely enhances hydrophobic interactions and electron-withdrawing effects, stabilizing ligand-receptor complexes. In contrast, the 3,4-dimethoxyphenethyl group in the target compound improves solubility and may modulate blood-brain barrier penetration .- Acetamide Side Chain Variations: The phenethyl-linked acetamide in the target compound contrasts with arylthiazolidinone (e.g., ) and sulfonamide (e.g., ) side chains. These modifications influence steric bulk and hydrogen-bonding capacity, critical for target selectivity. For instance, thiazolidinones in exhibit antimicrobial activity, possibly due to membrane disruption .
Pharmacological Implications
While explicit data on the target compound’s bioactivity is lacking, structural analogs provide insights:
- Anti-inflammatory Potential: Quinazolinones (e.g., ) and triazoles (e.g., ) are linked to anti-inflammatory pathways, hinting at possible applications in exudative or autoimmune conditions .
- Kinase Inhibition : The dimethoxyphenethyl group in the target compound may mimic tyrosine kinase inhibitor scaffolds (e.g., erlotinib), warranting exploration in oncology .
Preparation Methods
Hantzsch Thiazole Synthesis
The Hantzsch method remains the most reliable route for constructing 2-aminothiazole derivatives. For this compound, cyclocondensation of α-bromoacetophenone derivatives with thiourea precursors is employed:
Reaction Scheme
Conditions
Alternative Cyclization Routes
Patent WO2012142671A1 describes a modified cyclization using Lawesson’s reagent to convert carboxamide intermediates into thiazoles:
Optimized Parameters
Carbamoylation at the Thiazole C2 Position
Carbamoyl Chloride Coupling
The 2-aminothiazole intermediate undergoes carbamoylation with 4-chlorophenyl isocyanate:
Key Data
Urea Formation via CDI Activation
An alternative method uses carbonyldiimidazole (CDI) to activate the amine for urea formation:
Advantages
Acetamide Side-Chain Installation
Carboxylic Acid Activation
The acetic acid side chain is introduced via in situ activation of 2-(thiazol-4-yl)acetic acid:
Step 1: Acid Chloride Formation
Step 2: Amine Coupling
Coupling Reagent-Mediated Synthesis
Patent WO2012142671A1 reports superior yields using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and hydroxybenzotriazole (HOBt):
Conditions
Purification and Characterization
Chromatographic Purification
Crude product is purified via flash chromatography:
Spectroscopic Data
-
H NMR (400 MHz, DMSO-): δ 8.21 (s, 1H, thiazole-H), 7.68 (d, Hz, 2H, Ar-H), 7.42 (d, Hz, 2H, Ar-H), 6.82–6.75 (m, 3H, OCH-Ar), 3.78 (s, 6H, OCH), 3.62 (t, Hz, 2H, CH), 2.89 (t, Hz, 2H, CH), 2.45 (s, 2H, CHCO).
-
HRMS : m/z calcd for CHClNOS [M+H]: 487.1164; found: 487.1168.
Comparative Analysis of Methods
| Parameter | Hantzsch Synthesis | Lawesson’s Reagent Route | EDC/HOBt Coupling |
|---|---|---|---|
| Overall Yield | 52% | 68% | 85% |
| Purity (HPLC) | 95% | 97% | 98% |
| Reaction Time | 18 hours | 9 hours | 24 hours |
| Scalability | Moderate | High | High |
| Cost Efficiency | Low | Moderate | High |
Q & A
Q. What are the recommended methods for synthesizing this compound, and how can reaction efficiency be optimized?
The compound can be synthesized via coupling reactions involving thiazole intermediates and carbamoylating agents. A typical approach involves:
- Using 2-chloroacetamide derivatives as starting materials (e.g., 2-chloro-N-(thiazol-2-yl)acetamide).
- Catalytic coupling with 4-chlorophenyl isocyanate under reflux in anhydrous solvents (e.g., dimethylformamide) .
- Monitoring reaction progress via TLC and employing triethylamine as a base to neutralize HCl byproducts .
- Purification via column chromatography (silica gel, ethyl acetate/hexane) to achieve >95% purity .
Q. Which analytical techniques are critical for structural validation?
- NMR spectroscopy : Confirm substituent positions (e.g., 3,4-dimethoxyphenethyl protons at δ 3.7–4.1 ppm) .
- X-ray crystallography : Resolve crystal packing and hydrogen-bonding patterns (e.g., planar amide groups forming R₂²(10) dimers) .
- High-resolution mass spectrometry (HRMS) : Verify molecular weight (e.g., [M+H]⁺ expected at m/z ~490) .
Q. How should researchers design initial biological activity screens?
- In vitro assays : Test antimicrobial activity using MIC (minimum inhibitory concentration) assays against Gram-positive/negative bacteria .
- Enzyme inhibition : Screen against kinases or proteases (e.g., acetylcholinesterase) using fluorometric assays .
- Cytotoxicity : Use MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ calculations .
Advanced Research Questions
Q. What strategies are effective for structure-activity relationship (SAR) studies?
- Substituent variation : Replace the 4-chlorophenyl group with electron-withdrawing (e.g., nitro) or donating (e.g., methoxy) groups to assess potency changes .
- Thiazole ring modification : Compare bioactivity of 1,3-thiazole vs. 1,2,4-triazole analogs .
- Pharmacophore modeling : Use software like Schrödinger to identify critical hydrogen-bonding motifs .
Q. How can computational methods guide target identification?
- Molecular docking : Simulate binding to kinase domains (e.g., EGFR) using AutoDock Vina .
- ADMET prediction : Predict pharmacokinetics (e.g., logP ~3.2) and blood-brain barrier penetration via SwissADME .
Q. How should contradictory data in biological assays be resolved?
- Dose-response validation : Repeat assays with tighter concentration gradients (e.g., 0.1–100 µM) to confirm IC₅₀ trends .
- Off-target profiling : Use proteome-wide screens (e.g., KINOMEscan) to identify non-specific interactions .
Q. What are the best practices for handling solubility challenges in in vivo studies?
- Co-solvents : Use DMSO/PEG-400 mixtures (<5% v/v) for intraperitoneal administration .
- Nanoformulation : Encapsulate in liposomes (e.g., phosphatidylcholine-based) to enhance bioavailability .
Methodological & Safety Considerations
Q. What precautions are essential for safe handling?
- PPE : Wear nitrile gloves and safety goggles due to potential skin/eye irritation .
- Ventilation : Use fume hoods during synthesis to avoid inhalation of volatile intermediates (e.g., thiazole derivatives) .
- Storage : Keep at –20°C under inert gas (argon) to prevent hydrolysis of the acetamide group .
Q. How can researchers optimize HPLC purity analysis?
- Column : C18 reverse-phase (5 µm, 250 × 4.6 mm) .
- Mobile phase : Gradient of acetonitrile/0.1% TFA in water (30→70% over 20 min) .
- Detection : UV at 254 nm for aromatic and thiazole moieties .
Q. What in vivo models are suitable for pharmacokinetic profiling?
- Rodent studies : Administer 10 mg/kg IV/orally to assess half-life and metabolite formation (e.g., demethylated 3,4-dimethoxyphenyl products) .
- Tissue distribution : Quantify compound levels in liver/kidneys via LC-MS/MS .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
